molecular formula C14H14O B6356711 4-(2,5-Dimethylphenyl)phenol;  95% CAS No. 1176451-92-5

4-(2,5-Dimethylphenyl)phenol; 95%

Cat. No. B6356711
CAS RN: 1176451-92-5
M. Wt: 198.26 g/mol
InChI Key: MTTNCEYWVWDFSZ-UHFFFAOYSA-N
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Description

“4-(2,5-Dimethylphenyl)phenol” is a compound that is likely to be a derivative of phenol, which is a type of aromatic organic compound. Phenols are known for their role as volatile oil components and animal metabolites . The compound you mentioned seems to have additional methyl groups attached to the phenol ring, which could potentially alter its properties and uses.


Synthesis Analysis

While specific synthesis methods for “4-(2,5-Dimethylphenyl)phenol” were not found, phenolic compounds like this one are often synthesized through electrophilic aromatic substitution reactions . A study describes the synthesis of a similar compound, “(E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol”, from 2-hydroxy-4,5-dimethylacetophenone .


Molecular Structure Analysis

The molecular structure of “4-(2,5-Dimethylphenyl)phenol” would likely be similar to that of phenol, but with additional methyl groups attached to the phenol ring. The exact positions of these groups could affect the compound’s properties .


Chemical Reactions Analysis

Phenolic compounds, such as “4-(2,5-Dimethylphenyl)phenol”, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,5-Dimethylphenyl)phenol” would likely be similar to those of phenol and its derivatives. For example, 2,5-dimethylphenol is described as a colorless to off-white crystalline solid .

Scientific Research Applications

Water Treatment

4-(2,5-Dimethylphenyl)phenol: is used in water treatment processes due to its ability to react with various organic compounds. It’s particularly effective in removing phenolic compounds that are toxic and can cause damage to red blood cells and the liver even at low concentrations . Advanced water treatment methods like ozonation, adsorption, and membrane-based separation often utilize phenolic compounds for their reactivity and ability to produce less toxic byproducts.

Polymer Synthesis

This compound is involved in the synthesis of high-performance polymers. For instance, it has been used in the oxidative coupling copolycondensation with other phenols to create polymers with higher thermal stability and improved mechanical properties . These polymers are valuable in industries that require materials resistant to high temperatures and mechanical stress.

Antioxidant Properties

Phenolic compounds like 4-(2,5-Dimethylphenyl)phenol are known for their antioxidant properties. They can trap radical species to form stable nitroxy radicals, which is crucial in preventing the degradation of materials under exposure to ultraviolet radiation . This application is significant in the development of UV-stable plastics and coatings.

Cyanate Ester Resins

In the field of composites, 4-(2,5-Dimethylphenyl)phenol derivatives are used as precursors for cyanate ester resins. These resins are known for their high-temperature resistance, low moisture intake, and low dielectric permittivity, making them suitable for aerospace and electronics applications .

Environmental Impact Assessment

The bioaccumulation and environmental impact of phenolic compounds are subjects of extensive research. Studies have shown that compounds like 4-(2,5-Dimethylphenyl)phenol are not bioaccumulative, which is an important consideration in their environmental risk assessment .

Chemical Synthesis

4-(2,5-Dimethylphenyl)phenol: is also used as a reagent or intermediate in the synthesis of various chemical compounds. Its reactivity with nucleophilic agents allows for the creation of a wide range of derivatives with potential applications in pharmaceuticals, agrochemicals, and other chemical industries .

Analytical Chemistry

Due to its distinct chemical structure, 4-(2,5-Dimethylphenyl)phenol can be used as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and the validation of analytical methods, ensuring accuracy and precision in chemical analysis .

Safety and Hazards

Phenolic compounds can be hazardous. For example, 2,4-dimethylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

4-(2,5-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-3-4-11(2)14(9-10)12-5-7-13(15)8-6-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTNCEYWVWDFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653571
Record name 2',5'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylphenyl)phenol

CAS RN

1176451-92-5
Record name 2',5'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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